2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a benzamido group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dimethoxybenzoic acid with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiazole ring. The final product is obtained after purification and characterization using techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and benzamido group are crucial for its biological activity. It can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 3,5-Dimethoxybenzoic acid
- 3,5-Dimethoxybenzamide
Uniqueness
2-(3,5-Dimethoxybenzamido)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the benzamido group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-19-8-3-7(4-9(5-8)20-2)11(16)15-13-14-10(6-21-13)12(17)18/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPSBWCSNOXZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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